molecular formula C16H12BrN3O B1292897 2-(3-Bromophenyl)quinoline-4-carbohydrazide CAS No. 956576-45-7

2-(3-Bromophenyl)quinoline-4-carbohydrazide

Cat. No.: B1292897
CAS No.: 956576-45-7
M. Wt: 342.19 g/mol
InChI Key: QLYXLLUFCHPZOA-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)quinoline-4-carbohydrazide is a chemical compound with the molecular formula C16H12BrN3O and a molecular weight of 342.2 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)quinoline-4-carbohydrazide typically involves the reaction of 2-(3-bromophenyl)quinoline-4-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to the boiling point of the solvent and maintained at this temperature for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)quinoline-4-carbohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted quinoline derivatives with various functional groups replacing the bromine atom.

    Condensation Reactions: Products include hydrazones or hydrazides, depending on the specific aldehyde or ketone used.

    Oxidation and Reduction Reactions: Products include oxidized or reduced quinoline derivatives.

Scientific Research Applications

2-(3-Bromophenyl)quinoline-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)quinoline-4-carbohydrazide involves the inhibition of specific molecular targets, such as the epidermal growth factor receptor (EGFR). This inhibition disrupts the signaling pathways that regulate cell proliferation, survival, and apoptosis. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by upregulating pro-apoptotic proteins such as p53 and caspase 9 .

Properties

IUPAC Name

2-(3-bromophenyl)quinoline-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O/c17-11-5-3-4-10(8-11)15-9-13(16(21)20-18)12-6-1-2-7-14(12)19-15/h1-9H,18H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYXLLUFCHPZOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601207459
Record name 2-(3-Bromophenyl)-4-quinolinecarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601207459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956576-45-7
Record name 2-(3-Bromophenyl)-4-quinolinecarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956576-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Bromophenyl)-4-quinolinecarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601207459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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